Hydrazine-d4 monodeuterate

Beschreibung

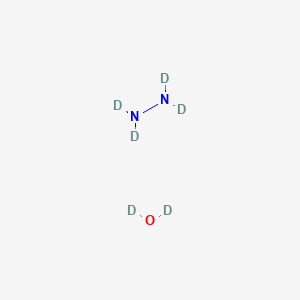

Structure

2D Structure

Eigenschaften

IUPAC Name |

deuterated water;1,1,2,2-tetradeuteriohydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H4N2.H2O/c1-2;/h1-2H2;1H2/i/hD6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKDUDTNKRLTJSI-YIKVAAQNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

NN.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]N([2H])N([2H])[2H].[2H]O[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20584458 | |

| Record name | (~2~H_4_)Hydrazine--(~2~H_2_)water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

56.098 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102096-80-0 | |

| Record name | (~2~H_4_)Hydrazine--(~2~H_2_)water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 102096-80-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Isotopic Incorporation Strategies for Hydrazine D4 Monodeuterate

Deuteration Techniques for Hydrazine-d4 (B89299) Monodeuterate Synthesis

The preparation of Hydrazine-d4 monodeuterate can be broadly categorized into two primary approaches: the direct isotopic exchange of hydrogen for deuterium (B1214612) on a hydrazine-related substrate and the construction of the molecule from smaller, pre-deuterated precursors.

Isotopic exchange methods are a common strategy for deuteration, leveraging the lability of N-H protons in hydrazine (B178648) under specific conditions. These techniques typically involve treating a hydrazine-containing compound with a deuterium source, most commonly deuterium oxide (D₂O).

One prominent method involves the deuteration of hydrazine salts. For instance, hydrazine sulfate (B86663) can be refluxed with deuterium oxide in the presence of an ion-exchange resin, such as Dowex®, to facilitate the hydrogen-deuterium exchange. This is followed by alkaline hydrolysis using a deuterated base like sodium deuteroxide (NaOD) to liberate the free deuterated hydrazine, which is isolated as its deuterate. This process can yield Hydrazine-d4 with high isotopic purity, often reaching or exceeding 97 atom % D.

A more powerful technique, often employed for industrial-scale production, utilizes a strong base to deprotonate hydrazine, making it highly susceptible to deuteration. In this two-step process, hydrazine is first treated with a strong base like lithium diisopropylamide (LDA) at low temperatures (-70°C) in a solvent such as tetrahydrofuran (B95107) (THF). The resulting deprotonated intermediate is then quenched with an excess of deuterium oxide (D₂O) to achieve H/D exchange. A single cycle of this process can achieve approximately 81% deuteration, which can be increased to 98% upon a second exchange cycle.

Table 1: Comparison of Isotopic Exchange Methods for Hydrazine-d4 Synthesis

| Method | Reagents | Conditions | Typical Yield | Isotopic Purity |

| Ion Exchange | Hydrazine sulfate, D₂O, Dowex® resin, NaOD | Reflux at 100°C for 48 hours, followed by alkaline hydrolysis | 85–90% | ≥97 atom % D |

| Base-Mediated Exchange | Hydrazine, Lithium Diisopropylamide (LDA), D₂O | Deprotonation at -70°C, followed by D₂O quench at 0°C | 81% (1 cycle), 98% (2 cycles) | Up to 98 atom % D |

An alternative to direct exchange is the synthesis of the hydrazine molecule from precursors that are already deuterated. This bottom-up approach ensures that the deuterium atoms are incorporated into the molecular framework from the outset.

One such route involves the reaction of deuterated ammonia (B1221849) (ND₃) with an oxidizing agent like hydrogen peroxide in the presence of a ketone, such as methyl ethyl ketone. This method is an adaptation of the ketazine process, a dominant industrial method for producing hydrazine. In the deuterated variant, the hydrolysis of the resulting ketazine intermediate is performed using deuterium oxide (D₂O) under carefully controlled conditions to yield deuterated hydrazine.

Another precursor-based method is the reduction of deuterated nitro compounds. For example, a deuterated nitrosoaromatic compound can be subjected to reductive coupling using zinc and deuterated hydrochloric acid (DCl) to generate Hydrazine-d4. While effective, this route may require more extensive purification to isolate the final product. The use of deuterated reducing agents, such as lithium aluminum deuteride (B1239839) (LiAlD₄), to reduce specific nitrogen-containing functional groups represents another pathway in the synthesis of deuterated amine compounds. google.com

Table 2: Overview of Deuterated Precursor Synthesis Routes

| Precursor Method | Key Deuterated Reagent(s) | General Process | Key Consideration |

| Adapted Ketazine Process | Deuterated ammonia (ND₃), Deuterium oxide (D₂O) | Reaction of ND₃ with H₂O₂ and a ketone, followed by hydrolysis of the ketazine with D₂O. | Control of reaction conditions is vital to maintain isotopic purity. |

| Reduction of Nitro Compounds | Deuterated nitrosobenzene, Deuterium chloride (DCl) | Reductive coupling of a deuterated nitro compound using a reducing metal (e.g., Zn) and a deuterated acid. | Yields can be in the 75-80% range but may necessitate extensive purification. |

Advanced Purification and Isotopic Enrichment Processes

Regardless of the synthetic route, the crude product is typically a mixture containing the desired this compound, partially deuterated isotopologues, and non-deuterated hydrazine. Therefore, advanced purification and enrichment processes are essential to achieve the high isotopic purity required for most applications.

Vacuum distillation is a primary technique used to purify the final product. By carefully controlling the temperature and pressure (e.g., 40–60°C at 10⁻³ bar), residual water (H₂O) and more volatile, non-deuterated hydrazine can be effectively removed. This process is critical for increasing the isotopic enrichment, often achieving purities in the range of 95–98 atom % D.

Ion-exchange chromatography serves as another powerful purification tool. This technique can separate the deuterated product from non-deuterated impurities, further enhancing the isotopic enrichment of the final compound.

The term isotopic enrichment factor quantifies the level of deuterium incorporation, defined as the ratio between the isotopic abundance in the product and the natural abundance of the isotope. google.com For specialized applications, achieving a high isotopic enrichment factor is a key goal of the purification process, ensuring that each designated position in the molecule has a deuterium abundance of at least 98-99%. google.comsigmaaldrich.com

Table 3: Purification and Enrichment Techniques

| Technique | Purpose | Typical Conditions | Achieved Purity |

| Vacuum Distillation | Removal of residual H₂O and non-deuterated hydrazine. | 40–60°C, 10⁻³ bar | 95–98 atom % D |

| Ion-Exchange Chromatography | Separation from non-deuterated and partially deuterated impurities. | Varies based on resin and eluent | High isotopic enrichment |

Control of Deuterium Incorporation Specificity and Regioselectivity

For a small, symmetric molecule like hydrazine (N₂H₄), regioselectivity—the preference for reaction at one position over another—is not a factor, as all four hydrogen atoms are chemically equivalent. However, the concept of specificity is paramount and refers to the ability to control the reaction to produce the fully deuterated N₂D₄ species, rather than a statistical mixture of partially deuterated molecules (e.g., N₂H₃D, N₂H₂D₂, N₂HD₃).

Control over incorporation specificity is achieved primarily through the strategic manipulation of reaction conditions and reagents.

Deuterium Source Stoichiometry: Using a large excess of the deuterium source, typically deuterium oxide (D₂O), drives the equilibrium of the H/D exchange reaction towards the fully deuterated product. D₂O is often used as the solvent to minimize any back-exchange with protons.

Reaction Conditions: Optimizing parameters such as temperature and pH is crucial. For example, in the base-mediated exchange method, performing multiple exchange cycles significantly increases the final percentage of deuterium incorporation from 81% to 98%.

Catalyst Choice: In metal-catalyzed H/D exchange reactions, the choice of catalyst and ligands can direct the exchange to specific sites, although this is more relevant for larger, more complex molecules. researchgate.netresearchgate.net For hydrazine, the use of an ion-exchange resin or a strong base facilitates the activation of all N-H bonds for exchange.

The difference in bond strength between N-H and N-D bonds gives rise to a kinetic isotope effect (KIE), where the N-H bond is broken more readily than the N-D bond. escholarship.org Mechanistic studies on reactions involving Hydrazine-d4 have revealed a primary KIE of 3.7(7), which indicates that the deprotonation of hydrazine is the rate-limiting step in certain catalytic processes. escholarship.org This fundamental principle underscores the thermodynamics of the exchange and reinforces the need for forcing conditions (e.g., strong base, multiple cycles) to overcome the energy barriers and ensure complete deuteration. escholarship.org

Advanced Spectroscopic Characterization and Elucidation of Hydrazine D4 Monodeuterate Molecular Dynamics

Nuclear Magnetic Resonance (NMR) Spectroscopy of Hydrazine-d4 (B89299) Monodeuterate

NMR spectroscopy is a cornerstone technique for probing the structural and dynamic properties of molecules. The substitution of protons with deuterons in hydrazine-d4 monodeuterate significantly alters its NMR characteristics, offering unique insights.

Deuterium (B1214612) (²H) NMR spectroscopy is particularly valuable for studying deuterated compounds like this compound, providing information on molecular orientation, dynamics, and order. In studies of membrane systems, for instance, ²H NMR of specifically deuterated lipids and proteins has been instrumental in elucidating major features of their dynamics. nih.gov For this compound, ²H NMR can reveal details about the N-D bond orientations and the molecular motion in different phases. The quadrupolar nature of the deuterium nucleus makes its NMR signal highly sensitive to the local electronic environment and molecular reorientation rates. This sensitivity allows for the investigation of subtle changes in molecular structure and intermolecular interactions, such as hydrogen (or deuterium) bonding. nih.gov Acquiring ²H NMR spectra requires specific experimental conditions, such as using non-deuterated solvents to avoid overwhelming solvent signals and running the experiments unlocked. dal.ca

The use of this compound in ¹H NMR experiments is also significant as it eliminates interfering proton signals, which is invaluable for clarifying complex reaction mechanisms in organic synthesis.

While direct ¹H NMR of fully deuterated hydrazine-d4 is not applicable, ¹H NMR studies of non-deuterated hydrazine (B178648) and its derivatives provide crucial context for understanding the types of information that can be gleaned. High-resolution ¹H NMR has been used to investigate the biochemical effects of hydrazine in isolated rat hepatocytes, revealing significant changes in metabolite levels and identifying hydrazine metabolites like acetylhydrazine. nih.gov In synthetic chemistry, ¹H NMR is routinely used to confirm the structure of newly synthesized hydrazine derivatives. brieflands.commdpi.com For example, in the synthesis of benzohydrazide (B10538) derivatives, ¹H NMR spectra show characteristic signals for different protons, allowing for unambiguous structure determination. researchgate.net These studies often report chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz), which provide information about the electronic environment of the protons and their connectivity. brieflands.commdpi.comresearchgate.net

| Compound/Study | Nucleus | Key Findings/Observations |

| This compound | ²H | Provides insights into molecular orientation, dynamics, and N-D bond characteristics. nih.gov Eliminates interfering signals in ¹H NMR for mechanistic studies. |

| Hydrazine in rat hepatocytes | ¹H | Detected increased levels of alanine (B10760859) and lactate, and identified metabolites like acetylhydrazine. nih.gov |

| Hydrazine derivatives | ¹H | Confirmed structures through characteristic chemical shifts and coupling constants for various protons, including NH and aromatic protons. brieflands.commdpi.com |

| Benzohydrazide derivatives | ¹H | Showed distinct signals for different types of protons, aiding in structural elucidation. researchgate.net |

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis of this compound

Vibrational spectroscopy, encompassing both IR and Raman techniques, probes the vibrational modes of a molecule. The frequencies of these vibrations are sensitive to atomic masses and bond strengths, making isotopic substitution a powerful method for vibrational mode assignment and for studying intermolecular forces like hydrogen bonding. nih.govmt.com

The substitution of hydrogen with deuterium in this compound leads to significant shifts in its vibrational frequencies. In non-deuterated hydrazine, N-H stretching modes are typically observed around 3300 cm⁻¹. In hydrazine-d4, the corresponding N-D stretching modes appear at a lower frequency, around 2300 cm⁻¹, due to the heavier mass of deuterium. This isotopic shift is a clear and predictable consequence of the mass difference and is crucial for assigning specific vibrational modes.

Studies have assigned various other vibrational modes in hydrazine and its deuterated analogue. For instance, the N-N stretching mode in hydrazine is assigned to a strong peak around 1149 cm⁻¹. nih.gov Deformation modes, such as NH₂ deformations, are found in the 1600-1655 cm⁻¹ region. nih.gov The analysis of the vibrational spectra of hydrazine-d4 (N₂D₄) allows for a more definitive assignment of these modes by observing which frequencies are most affected by deuteration. osti.gov Both IR and Raman spectroscopy are used for these assignments, as the selection rules for the two techniques can be different, providing complementary information. mt.comnih.gov For a molecule like hydrazine, which has C₂ point group symmetry in the gas phase and lacks a center of inversion, all 12 normal vibrational modes are active in both IR and Raman. nih.gov

| Vibrational Mode | Hydrazine (N₂H₄) Frequency (cm⁻¹) | Hydrazine-d4 (N₂D₄) Frequency (cm⁻¹) | Reference |

| N-H/N-D Stretch | ~3300 | ~2300 | |

| N-N Stretch | ~1149 | - | nih.gov |

| NH₂/ND₂ Deformation | 1600-1655 | - | nih.gov |

High-pressure IR and Raman spectroscopy studies on hydrazine have revealed pressure-induced phase transitions and changes in hydrogen bonding. nih.govresearchgate.net As pressure increases, vibrational modes typically shift to higher frequencies. nih.gov However, some modes, particularly N-H stretching modes, can exhibit negative pressure shifts, which is indicative of changes in hydrogen bonding. nih.gov

In studies on hydrazine up to 50 GPa, three solid-solid phase transitions were detected at 11, 21, and 32 GPa. nih.gov These transitions are marked by dramatic changes in the lattice vibration and N-H stretching regions of the IR and Raman spectra. nih.gov For example, at 32 GPa, a splitting appears in the N-H stretching modes, indicating a change in the hydrogen bonding environment. nih.gov While specific high-pressure studies on this compound are not detailed in the provided results, the findings from hydrazine studies suggest that similar investigations on the deuterated compound would provide valuable data on the influence of deuterium bonding on phase transitions and crystal structure under high pressure. The altered hydrogen bond strength due to deuterium substitution could potentially shift the pressures at which these phase transitions occur.

Mass Spectrometry for Isotopic Purity and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its fragmentation pathways. For this compound, MS is crucial for confirming its isotopic purity. The molecular weight of this compound is higher than that of its non-deuterated counterpart due to the presence of six deuterium atoms (four in hydrazine and two in the water molecule). sigmaaldrich.com This mass shift is readily detectable by MS. sigmaaldrich.com Commercial suppliers of this compound often specify an isotopic purity of 98 atom % D, which is verified by MS. sigmaaldrich.com

Furthermore, tandem mass spectrometry (MS/MS) studies on deuterated hydrazine derivatives provide insights into their fragmentation mechanisms. Upon collisional activation, molecules fragment in predictable ways, and the masses of the resulting fragment ions help to piece together the molecular structure. Studies on deuterated nitrophenylhydrazines have shown how deuterium labeling helps in understanding the fragmentation pathways. cdnsciencepub.com For example, the loss of a water molecule (H₂O) from a fragment ion in the non-deuterated compound would be observed as a loss of D₂O in the deuterated analogue, confirming the origin of the atoms involved in the fragmentation. cdnsciencepub.com Similarly, studies on protonated hydrazine and its perdeuterated variant have identified dominant dissociation pathways, such as the homolytic and heterolytic cleavage of the N-N bond. aip.org The analysis of the fragmentation of deprotonated diacylhydrazine derivatives, supported by deuterium-labeling experiments, has also been used to elucidate complex fragmentation mechanisms. researchgate.net

Application of Advanced Spectroscopic Techniques for this compound

The isotopic substitution of hydrogen with deuterium in hydrazine to form Hydrazine-d4 (tetradeuterated hydrazine) significantly alters its molecular properties, providing a unique probe for investigating molecular structure and dynamics. Advanced spectroscopic techniques are essential for characterizing these changes and elucidating the complex vibrational and kinetic behavior of the molecule. Techniques such as infrared (IR) spectroscopy, Raman spectroscopy, and Nuclear Magnetic Resonance (NMR) have been pivotal in providing detailed insights.

Vibrational Spectroscopy: Infrared and Raman Analysis

Vibrational spectroscopy is a powerful tool for studying the structure of deuterated hydrazine. The infrared spectra of Hydrazine-d4 have been extensively measured in the gaseous, liquid, and solid states, covering a range from 250 to 4000 cm⁻¹. aip.org Similarly, the Raman spectra of liquid Hydrazine-d4 have been recorded, and the depolarization values have been measured. aip.orgdntb.gov.ua This comprehensive analysis allows for a complete assignment of the normal vibrational modes. dntb.gov.ua

The substitution of deuterium for hydrogen results in a predictable shift of vibrational frequencies to lower wavenumbers due to the increased mass. This isotopic shift is particularly evident in the N-D stretching modes compared to the N-H stretches in non-deuterated hydrazine. A full vibrational analysis, considering the band type, position, and depolarization values, has been successfully conducted for Hydrazine-d4. aip.org In the gaseous state, fine structure was resolved for three of the perpendicular fundamental bands, providing detailed information about the molecule's rotational-vibrational coupling. aip.orgdntb.gov.ua

The following table summarizes the key vibrational modes and their assignments for Hydrazine-d4 based on spectroscopic studies.

| Spectroscopic Technique | State | Vibrational Mode | Frequency (cm⁻¹) (Approximate) | Reference |

| Infrared & Raman | Gas, Liquid, Solid | N-D Stretching | ~2300 | |

| Infrared & Raman | Gas, Liquid, Solid | ND₂ Wagging | 987 + 1032 | scispace.com |

| Infrared & Raman | Gas, Liquid, Solid | ND₂ Rocking | 1042 + 871 | scispace.com |

Note: The table presents approximate or comparative values based on available spectroscopic data; detailed assignments are derived from comprehensive vibrational analysis.

Studies on crystalline hydrazine using Raman spectroscopy at high pressures have also provided insights into structural changes and bonding, revealing modifications to the N-H stretching and librational modes under pressure. researchgate.net Similar studies on Hydrazine-d4 would be expected to show analogous pressure-induced changes, shifted in frequency due to the deuterium substitution.

Nuclear Magnetic Resonance (NMR) Spectroscopy and Kinetic Isotope Effects

NMR spectroscopy is another critical technique where Hydrazine-d4 serves as an invaluable tool, particularly in mechanistic studies of chemical reactions. escholarship.org The use of deuterated compounds can help elucidate complex reaction pathways by eliminating interfering proton signals in ¹H NMR experiments.

A significant application is the determination of kinetic isotope effects (KIE). The KIE is a measure of the change in the rate of a chemical reaction upon isotopic substitution. In studies of palladium-catalyzed cross-coupling reactions between aryl halides and hydrazine, a primary KIE of 3.7(7) was observed when using this compound instead of its protiated counterpart. escholarship.org This large KIE value is consistent with the deprotonation of hydrazine being the rate-limiting step in the catalytic cycle. escholarship.org

Advanced NMR experiments, such as ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) on ¹⁵N-labelled complexes derived from hydrazine, have been used to probe the dynamics of hydrazide ligands in solution. escholarship.org

| Experimental Parameter | Technique | Finding | Implication | Reference |

| Kinetic Isotope Effect (KIE) | Reaction Rate Analysis / NMR | A primary KIE of 3.7(7) was measured. | Consistent with rate-limiting deprotonation of hydrazine in Pd-catalyzed cross-coupling. | escholarship.org |

| Ligand Dynamics | ¹H-¹⁵N HSQC NMR | Observation of ¹J(¹H,¹⁵N) coupling in a hydrazido complex. | Provides insight into the bonding and dynamics of the hydrazide ligand. | escholarship.org |

The application of these advanced spectroscopic methods provides a multi-faceted understanding of this compound, from its fundamental vibrational modes to its reactivity and role in complex chemical transformations.

Reaction Mechanism Elucidation and Kinetic Isotope Effect Kie Studies of Hydrazine D4 Monodeuterate

Fundamental Principles of Kinetic Isotope Effects in Hydrazine (B178648) Reactions

The kinetic isotope effect is the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes. wikipedia.orglibretexts.org This phenomenon arises primarily from the difference in zero-point vibrational energy (ZPE) between bonds to lighter and heavier isotopes. slideshare.net A bond to a heavier isotope, such as a nitrogen-deuterium (N-D) bond, has a lower fundamental vibrational frequency and thus a lower ZPE than the corresponding nitrogen-hydrogen (N-H) bond. libretexts.org Consequently, more energy is required to break an N-D bond than an N-H bond, which can lead to a slower reaction rate for the deuterated compound. libretexts.org This rate difference, expressed as the ratio of rate constants (kH/kD), provides valuable insight into the reaction mechanism, particularly the rate-determining step. slideshare.net

Kinetic isotope effects are categorized as either primary or secondary, based on the location of the isotopic substitution relative to the bond(s) being broken or formed in the rate-determining step of the reaction. slideshare.net

Primary Kinetic Isotope Effect (PKIE): A primary KIE is observed when the bond to the isotopically labeled atom is cleaved or formed in the rate-determining step. slideshare.net For reactions involving hydrazine-d4 (B89299), a significant normal primary KIE (kH/kD > 1) is expected if an N-D bond is broken during this critical step. The magnitude of the PKIE for deuterium (B1214612) substitution can be substantial, typically in the range of 6 to 10, because the mass of deuterium is double that of protium (B1232500), leading to a significant difference in ZPE. wikipedia.orgprinceton.edu For instance, in the catalytic decomposition of hydrazine on a platinum surface, the observed isotope effect (kH/kD) was 5.9 ± 0.2 at 70°C, strongly suggesting that the cleavage of an N-H (or N-D) bond is the rate-limiting step of the reaction. iaea.org

Secondary Kinetic Isotope Effect (SKIE): A secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond-making or bond-breaking in the rate-determining step. princeton.edu These effects are generally much smaller than PKIEs, with typical kH/kD values ranging from approximately 0.7 to 1.5. wpmucdn.com SKIEs can be "normal" (kH/kD > 1) or "inverse" (kH/kD < 1) and are often attributed to changes in hybridization or steric environment at the labeled position between the reactant and the transition state. wpmucdn.com For example, a change from sp³ to sp² hybridization at a carbon adjacent to the reaction center typically results in a small, normal SKIE (kH/kD ≈ 1.1–1.2). wpmucdn.com

The interpretation of kinetic isotope effects is grounded in transition state theory (TST). nih.gov According to TST, the reaction rate is determined by the difference in free energy between the reactants and the transition state. The KIE can be modeled by considering the vibrational frequencies of the reactant and the transition state for both the light and heavy isotopologues. princeton.edu

The key principle is that the ZPE difference between the isotopic reactants must be overcome to reach the transition state. In the case of a primary KIE, the vibrational mode corresponding to the breaking bond in the reactant (e.g., an N-H stretch) becomes a translational motion along the reaction coordinate in the transition state and thus has no ZPE. princeton.edu The resulting difference in activation energy between the H- and D-substituted reactions leads to the observed KIE. The magnitude of the primary KIE is sensitive to the structure of the transition state; a more linear and symmetrical transition state for hydrogen transfer generally leads to a larger KIE. slideshare.net Computational models that calculate potential energy surfaces and vibrational frequencies for reactants and transition states are crucial for predicting and interpreting experimental KIE data. nih.gov

Elucidation of Hydrazine-d4 Monodeuterate Reaction Pathways via Deuterium Labeling

Deuterium labeling is a cornerstone technique for tracing the path of hydrogen atoms throughout a chemical reaction. chem-station.com By replacing specific hydrogen atoms in a reactant with deuterium, chemists can follow the label to determine which bonds are broken, which new bonds are formed, and whether atoms are transferred between molecules. clearsynth.com When combined with KIE studies, this approach provides a powerful method for distinguishing between proposed reaction mechanisms. princeton.edu

Deuterium exchange studies are particularly useful for probing reaction intermediates and identifying steps involving proton transfer. In the context of this compound, reactions in protic solvents can lead to H/D exchange between the hydrazine molecule and the solvent. The rate and extent of this exchange can provide mechanistic clues. libretexts.org

A prominent example of using deuterated hydrazine to confirm a reaction mechanism is in the gas-phase formation of hydrazones from the reaction of protonated hydrazine with carbonyl compounds. nih.govresearchgate.net In a study involving the reaction with butanal, the use of hydrazine-d4 (N₂D₄) demonstrated that the gas-phase ion chemistry follows the same fundamental mechanistic steps—adduct formation followed by dehydration—that are postulated for the reaction in solution. nih.govresearchgate.net The isotopic label allows for the unambiguous tracking of the atoms from the hydrazine moiety as they are incorporated into the final protonated hydrazone product.

The magnitude of the kinetic isotope effect is a direct indicator of whether a hydrogen/deuterium-bearing bond is broken in the rate-determining step. libretexts.org A large primary KIE provides strong evidence that this is the case.

Similarly, in solution-phase oxidation reactions, the presence or absence of a KIE can differentiate between mechanisms. For instance, if the initial step is an electron transfer from the hydrazine molecule, a very small or negligible KIE would be expected. However, if the mechanism involves hydrogen atom abstraction as the rate-limiting step, a significant primary KIE would be observed.

Gas-Phase and Solution-Phase Kinetic Investigations of this compound Reactions

Kinetic studies in both the gas and solution phases are essential for a complete understanding of a compound's reactivity. The surrounding medium can have a profound effect on reaction rates and mechanisms. For this compound, this is particularly relevant as the deuterated water molecule can act as a solvent, potentially participating in the reaction and giving rise to a solvent isotope effect.

Gas-Phase Studies: In the gas phase, molecules react in isolation, allowing for the study of their intrinsic reactivity without complicating solvent effects. Studies on the reaction of protonated hydrazine with carbonyls have provided fundamental insights into hydrazone formation. nih.gov Furthermore, kinetic data for the reaction of hydrazine with hydroxyl radicals (OH), a key atmospheric oxidant, have been determined in the gas phase. nih.gov Theoretical calculations on this reaction system predict that the dominant pathway is H-abstraction from the hydrazine molecule. nih.gov

Solution-Phase Studies: In solution, the solvent can act as a reactant, a catalyst, or simply a medium that stabilizes reactants and transition states differently. The "monodeuterate" component of this compound (D₂O) makes solvent isotope effect studies particularly relevant. A solvent isotope effect (SIE) is observed when the reaction rate changes upon replacing a light solvent (e.g., H₂O) with its heavy counterpart (D₂O). chem-station.com For example, a study on the Michael-type reaction of certain unsaturated ketones with hydrazine in water showed a solvent kinetic isotope effect (kH₂O/kD₂O) of 1.86, indicating that proton transfer from the solvent is involved in the transition state.

The table below summarizes key kinetic data from studies involving deuterated hydrazine, illustrating the application of KIE in mechanistic analysis.

| Reaction Type | Phase | kH/kD Value | Activation Energy (Ea) H (kJ/mol) | Activation Energy (Ea) D (kJ/mol) | Mechanistic Implication | Reference |

|---|---|---|---|---|---|---|

| Catalytic Decomposition on Pt | Solution (0.25 N H₂SO₄) | 5.9 ± 0.2 | 29 | 34 | N-H/N-D bond cleavage is the rate-limiting step. | iaea.org |

The following table presents rate constants for various gas-phase reactions involving hydrazine, providing a baseline for comparison in isotopic substitution studies.

| Reactant | Temperature (K) | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Reaction Type | Reference |

|---|---|---|---|---|

| OH Radical | 298 | ~7.31 x 10⁻¹¹ (Theoretical) | H-Abstraction | nih.gov |

| Protonated Hydrazine + Butanal | ~300 | ~1 x 10⁻⁹ (Adduct Formation) | Nucleophilic Addition | nih.gov |

| Protonated Hydrazine + Formaldehyde | ~300 | ~2 x 10⁻¹¹ (Adduct Formation) | Nucleophilic Addition | nih.gov |

Determination of Reaction Rate Coefficients and Arrhenius Parameters

Kinetic studies involving hydrazine-d4 have been instrumental in quantifying the effect of isotopic substitution on reaction rates and determining the Arrhenius parameters (the pre-exponential factor, A, and the activation energy, Eₐ). These parameters are crucial for understanding the temperature dependence of a reaction and the nature of the transition state.

One area of significant research has been the study of hydrogen (or deuterium) abstraction reactions. For instance, the reaction of methyl radicals (CH₃•) with hydrazine and its deuterated analogue has been investigated to determine the velocity constants and Arrhenius parameters for deuterium abstraction. These studies reveal a notable kinetic isotope effect, where the abstraction of a deuterium atom from hydrazine-d4 is slower than the abstraction of a hydrogen atom from hydrazine.

Table 1: Arrhenius Parameters for the Reaction of Methyl Radicals with Hydrazine and Hydrazine-d4

| Reactant | Reaction | log₁₀(A / cm³ mol⁻¹ s⁻¹) | Eₐ (kcal mol⁻¹) |

| Hydrazine (N₂H₄) | CH₃• + N₂H₄ → CH₄ + •N₂H₃ | 11.0 | 5.0 |

| Hydrazine-d4 (N₂D₄) | CH₃• + N₂D₄ → CH₃D + •N₂D₃ | 10.9 | 6.4 |

This table is interactive. You can sort and filter the data by clicking on the column headers.

The data in Table 1 illustrates that the pre-exponential factors for both reactions are very similar, suggesting that the collision frequency and steric factors are not significantly affected by isotopic substitution. However, the activation energy for the reaction with hydrazine-d4 is higher, which is consistent with the greater strength of the N-D bond compared to the N-H bond. This difference in activation energy is the primary reason for the observed kinetic isotope effect.

The catalytic decomposition of hydrazine is another area where hydrazine-d4 has been employed to probe reaction mechanisms. Studies on the decomposition of hydrazine and deuterohydrazine on platinum surfaces in sulfuric acid solution have revealed a significant kinetic isotope effect. The temperature dependence of the decomposition rates allowed for the determination of the activation energies for both processes.

Table 2: Activation Energies for the Catalytic Decomposition of Hydrazine and Deuterohydrazine on Platinum

| Reactant | Activation Energy (Eₐ) (kJ/mol) |

| Hydrazine (N₂H₄) | 29 |

| Deuterohydrazine (N₂D₄) | 34 |

This table is interactive. You can sort and filter the data by clicking on the column headers.

The higher activation energy for the decomposition of deuterohydrazine suggests that the cleavage of an N-D bond is the rate-limiting step in the catalytic decomposition process. At 70°C, the kinetic isotope effect (kH/kD) for this reaction was found to be 5.9 ± 0.2.

Furthermore, a primary kinetic isotope effect of 3.7 has been observed in the palladium-catalyzed C-N coupling reaction between hydrazine-d4 and aryl halides. This finding indicates that the deprotonation of hydrazine is the rate-limiting step in this catalytic cycle.

Influence of Reaction Conditions on this compound Kinetics

The kinetics of reactions involving this compound are influenced by various reaction conditions, including temperature, the presence of catalysts, and the solvent.

Temperature: As with most chemical reactions, the rate of reactions involving hydrazine-d4 increases with temperature. The Arrhenius parameters discussed in the previous section quantify this dependence. The higher activation energy for reactions involving the cleavage of an N-D bond means that the rate of these reactions is more sensitive to changes in temperature compared to their protiated counterparts. For instance, the decomposition of hydrazine on various carbonaceous materials shows a clear temperature dependence.

Catalysts: Catalysts play a crucial role in the decomposition of hydrazine and its deuterated analogue. Different catalysts can lead to different reaction rates and selectivities. Platinum has been shown to be an effective catalyst for hydrazine decomposition, with the cleavage of the N-D bond being rate-limiting. Other metals such as nickel and iron, often supported on materials like alumina, are also used in catalytic ammonia (B1221849) synthesis and hydrazine decomposition, where surface reactions are critical. The nature of the catalyst surface can significantly influence the adsorption and subsequent reaction of hydrazine-d4.

Solvent: The solvent can influence the kinetics of reactions involving hydrazine-d4, particularly in solution-phase reactions. For hydrogenation reactions where deuterated hydrazine is used as a deuterium source, the choice of solvent can affect the reaction rate and the efficiency of deuterium transfer. Polar solvents can stabilize charged intermediates and transition states, potentially altering the reaction pathway and kinetics.

Redox Chemistry and Electron Transfer Mechanisms Involving this compound

The redox chemistry of hydrazine is complex and often involves one-electron transfer steps, leading to the formation of various reactive intermediates. The use of hydrazine-d4 has been valuable in mechanistic studies to trace the fate of the deuterium atoms and to understand the electron transfer processes.

The one-electron oxidation of hydrazine leads to the formation of the hydrazinyl radical (•N₂H₃). In the case of hydrazine-d4, the corresponding deuterated radical (•N₂D₃) is formed. These radicals can undergo further reactions, including dimerization to form tetrazane (B14724677) (N₄H₆ or N₄D₆) or reaction with other species. Isotopic labeling studies with ¹⁵N-labeled and deuterated hydrazine have been used to investigate the formation of intermediates like tetrazane and triazene (B1217601) during oxidation.

Theoretical studies have explored the structures, thermodynamics, and electronic characteristics of intermediates like N₄H₆ in aqueous solutions. These studies are crucial for understanding the complex reaction pathways in hydrazine oxidation. The high negative charges on the side nitrogen atoms in some N₄H₆ isomers are thought to facilitate hydrogen (or deuterium) transfers in aqueous solutions.

The use of deuterated hydrazine has also been reported in the study of electron transfer reactions in other chemical systems. For example, it has been used as a reducing agent in studies of electron transfer at the surface of clay minerals. In these studies, the isotopic substitution helps in assigning vibrational bands and understanding the interaction of the reducing agent with the mineral surface.

While the fundamental redox chemistry of hydrazine-d4 is expected to be similar to that of hydrazine, the kinetic isotope effect can influence the rates of the individual electron and proton/deuteron transfer steps. This can be particularly important in electrochemical studies where the overpotential for oxidation may be affected by the isotopic substitution.

Computational and Theoretical Chemistry Studies of Hydrazine D4 Monodeuterate

Quantum Chemical Calculations for Hydrazine-d4 (B89299) Monodeuterate Structure and Reactivity

Quantum chemical calculations are fundamental in predicting the geometric and electronic structure of molecules, as well as their reactivity. These methods provide insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a primary tool for investigating the structure and reactivity of molecular systems due to its balance of accuracy and computational cost. For Hydrazine-d4 monodeuterate, DFT calculations are employed to determine its equilibrium geometry, including bond lengths, bond angles, and dihedral angles. The substitution of hydrogen with deuterium (B1214612) can lead to subtle changes in these parameters due to the different zero-point vibrational energies.

DFT is also utilized to probe the reactivity of this compound. This includes the calculation of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial in understanding the molecule's role as an electron donor or acceptor in chemical reactions. The energy gap between HOMO and LUMO provides an indication of the molecule's kinetic stability. Furthermore, DFT calculations can model the interaction of this compound with other molecules and surfaces, providing insights into its coordination chemistry and catalytic behavior.

Table 1: Illustrative DFT-Calculated Structural Parameters for Hydrazine (B178648) and its Deuterated Analogues

| Parameter | N₂H₄ | ND₂ND₂ | N₂H₄·H₂O | ND₂ND₂·D₂O (estimated) |

| N-N Bond Length (Å) | 1.45 | 1.45 | 1.46 | 1.46 |

| N-H/N-D Bond Length (Å) | 1.02 | 1.02 | 1.03 | 1.03 |

| N-N-H/N-N-D Angle (°) | 112 | 112 | 111 | 111 |

| H-N-H/D-N-D Angle (°) | 107 | 107 | 108 | 108 |

| N···O Hydrogen Bond Length (Å) | - | - | 2.90 | 2.88 |

Ab Initio and Semi-Empirical Methodologies

Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, offer a higher level of theory and can provide more accurate results than DFT for certain properties, albeit at a greater computational expense. These methods are particularly useful for benchmarking DFT results and for studying systems where electron correlation effects are critical. For this compound, ab initio calculations can be used to refine the understanding of its electronic structure and to investigate subtle energetic differences between various conformations.

Semi-empirical methods, on the other hand, are computationally less demanding and are suitable for studying larger molecular systems or for performing preliminary calculations. These methods use parameters derived from experimental data to simplify the complex integrals encountered in ab initio calculations. While generally less accurate, they can provide valuable qualitative insights into the molecular properties and reactivity of deuterated hydrazine systems.

Simulation of Isotopic Effects and Vibrational Frequencies

The substitution of hydrogen with deuterium significantly affects the vibrational frequencies of a molecule due to the increased mass of the isotope. These changes can be accurately predicted using computational methods. The calculated vibrational spectra serve as a powerful tool for interpreting experimental infrared (IR) and Raman spectra.

For this compound, the N-D stretching and bending frequencies are expected to be at lower wavenumbers compared to the N-H vibrations in its non-deuterated counterpart. Similarly, the O-D and D-O-D vibrations of the deuterated water molecule will be shifted. These isotopic shifts are a direct consequence of the heavier deuterium nucleus and can be quantified through computational vibrational analysis. The study of these isotopic effects provides a deeper understanding of the potential energy surface of the molecule.

Table 2: Comparison of Calculated Vibrational Frequencies (cm⁻¹) for Hydrazine and Deuterated Hydrazine

| Vibrational Mode | N₂H₄ | ND₂ND₂ (estimated) |

| N-H/N-D Symmetric Stretch | ~3300 | ~2400 |

| N-H/N-D Asymmetric Stretch | ~3350 | ~2500 |

| NH₂/ND₂ Scissoring | ~1600 | ~1200 |

| NH₂/ND₂ Wagging | ~1100 | ~800 |

| N-N Stretch | ~1050 | ~1030 |

Note: The values for ND₂ND₂ are estimated based on typical H/D isotopic frequency shifts.

Prediction of Reaction Intermediates and Transition States

Computational chemistry plays a crucial role in elucidating reaction mechanisms by identifying and characterizing reaction intermediates and transition states. For reactions involving this compound, such as its decomposition or oxidation, theoretical calculations can map out the entire potential energy surface.

By locating the transition state structures, which are saddle points on the potential energy surface, and calculating their energies, the activation energy for a particular reaction step can be determined. This allows for the prediction of reaction rates and the understanding of how isotopic substitution affects the reaction kinetics. The kinetic isotope effect (KIE), the ratio of the rate constant for the non-deuterated reactant to that of the deuterated reactant, can be calculated and compared with experimental data to validate the proposed reaction mechanism. Computational studies can reveal, for instance, whether the cleavage of an N-D bond is the rate-determining step in a reaction.

Molecular Dynamics Simulations for Deuterated Hydrazine Systems

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecular systems. For this compound, MD simulations can be used to investigate its properties in the liquid phase or in solution. These simulations can provide insights into the structure and dynamics of the hydrogen-bonding network between hydrazine-d4 and deuterated water molecules.

MD simulations can also be used to study the diffusion of this compound and to understand how it interacts with other molecules in its environment. By analyzing the trajectories of the atoms over time, various properties such as radial distribution functions, diffusion coefficients, and residence times in hydrogen bonds can be calculated. These simulations are particularly valuable for understanding the behavior of deuterated hydrazine systems under different conditions of temperature and pressure.

Applications of Hydrazine D4 Monodeuterate in Chemical Synthesis and Materials Science Research

Reagent in Deuterium-Labeled Compound Synthesis

The primary application of Hydrazine-d4 (B89299) monodeuterate is as a source of deuterium (B1214612) for the synthesis of isotopically labeled molecules. The presence of deuterium can significantly alter the physicochemical properties of a molecule, a phenomenon known as the kinetic isotope effect, which is leveraged in pharmaceutical development and mechanistic studies. beilstein-journals.orgnih.gov

The incorporation of deuterium into drug candidates can improve their metabolic profiles. ckisotopes.comclearsynth.com By replacing hydrogen with deuterium at sites of metabolic activity, the rate of drug metabolism can be slowed, potentially increasing the drug's half-life and bioavailability. nih.govckisotopes.comprinceton.edu This may lead to more favorable dosing regimens and a reduction in side effects. ckisotopes.com

Hydrazine-d4 monodeuterate serves as a deuterated building block in the synthesis of these modified pharmaceuticals. It can be used to create various hydrazine (B178648) derivatives, which are important intermediates in the production of a wide range of active pharmaceutical ingredients. organic-chemistry.orgnih.gov The strategic placement of deuterium can protect the molecule from rapid breakdown by metabolic enzymes, such as cytochrome P450 oxidases. beilstein-journals.org

Table 1: Potential Pharmacokinetic Advantages of Deuterating a Drug Candidate

| Parameter | Non-Deuterated Drug | Deuterated Analog | Potential Advantage |

|---|---|---|---|

| Metabolic Rate | Standard | Slower | Increased systemic exposure |

| Half-life (t½) | Shorter | Longer | Less frequent dosing required ckisotopes.comprinceton.edu |

| Bioavailability | Standard | Potentially Higher | More of the active drug reaches the target ckisotopes.com |

| Metabolic Profile | May produce unwanted metabolites | May reduce formation of certain metabolites | Improved safety profile ckisotopes.com |

This table illustrates the conceptual benefits of deuteration based on established principles of the kinetic isotope effect.

Deuterium's unique mass makes it an excellent tracer for studying complex chemical reactions and biological pathways. beilstein-journals.orgnih.gov When this compound is incorporated into a molecule, the deuterium atoms act as labels that can be tracked using analytical techniques like mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

This labeling allows researchers to elucidate reaction mechanisms, follow the metabolic fate of a drug, or understand biosynthetic pathways. clearsynth.comprinceton.edu For example, by tracking the deuterium label, chemists can determine which bonds are broken and formed during a reaction, providing invaluable insight into the process.

Table 2: Example of Mass Shift in Mass Spectrometry due to Deuterium Labeling

| Compound Fragment | Isotopic Composition | Molecular Weight (amu) | Mass Shift |

|---|---|---|---|

| Hydrazine | 1H4N2 | 32.04 | N/A |

This table demonstrates the clear mass shift that enables deuterated molecules to be distinguished from their non-deuterated counterparts in mechanistic studies.

Role in Advanced Materials Development

The application of this compound extends into materials science, where it is used to synthesize specialty chemicals and modify the surfaces of advanced materials.

Hydrazine and its derivatives are known to be effective agents for the surface treatment of materials. For instance, hydrazine monohydrate has been used to dope (B7801613) graphene, significantly increasing its electron concentration. macalester.edu In the realm of nanocrystal semiconductors, surface ligands are crucial for passivating defects and controlling the electronic properties of the material.

While direct studies on this compound are specific, the principles of using hydrazine apply. The deuterated form would be employed in research settings to study the mechanisms of surface functionalization and passivation. By using techniques sensitive to isotopic differences, such as vibrational spectroscopy (FTIR) or neutron scattering, researchers can gain a deeper understanding of how these molecules bind to and interact with the nanocrystal surface.

Hydrazine derivatives are precursors to a variety of functional materials, including polymers and hydrazone-based systems. digitellinc.com These materials can have applications in electronics, photochromics, and energy storage. digitellinc.com

The use of this compound in the synthesis of these materials creates isotopically labeled analogues. These deuterated materials are valuable for research into material properties and degradation pathways. For example, the change in bond vibrational energy upon substituting hydrogen with deuterium can subtly alter the optical or thermal properties of a material. Furthermore, isotopic labeling is a powerful method for studying degradation mechanisms, allowing scientists to pinpoint which parts of a molecule are susceptible to chemical or environmental breakdown.

Advanced Research on Hydrazine D4 Monodeuterate in Biological and Biochemical Contexts

Metabolic Pathway Elucidation using Isotopic Tracers

The use of stable isotope-labeled compounds, such as Hydrazine-d4 (B89299) monodeuterate, is a cornerstone of modern metabolic research. By introducing a "heavy" version of a molecule into a biological system, scientists can track its journey and transformation, providing unambiguous insights into complex biochemical networks.

Investigation of Hydrazine (B178648) and Derivative Metabolism

The metabolism of hydrazine and its derivatives is complex, involving multiple enzymatic and non-enzymatic pathways that can lead to the formation of various reactive species. ucl.ac.uk These metabolic routes are of significant interest due to the use of hydrazine derivatives in pharmaceuticals and their presence as environmental contaminants. ucl.ac.uk Isotopic labeling is a powerful technique to trace the metabolic fate of these compounds. For instance, studies using ¹⁵N-labeled hydrazine have successfully accounted for a significant portion of the administered dose, identifying key metabolites and excretory pathways. nih.gov

Deuteration of hydrazine, as in Hydrazine-d4 monodeuterate, offers a means to investigate the kinetic isotope effect on its metabolism. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and similarly, the nitrogen-deuterium (N-D) bond is stronger than the nitrogen-hydrogen (N-H) bond. This increased bond strength can slow down metabolic reactions where the cleavage of these bonds is the rate-limiting step.

One study on the catalytic decomposition of hydrazine and deuterohydrazine demonstrated a significant kinetic isotope effect, with the decomposition rate of hydrazine being 5.9 times faster than that of its deuterated counterpart at 70°C. iaea.org This finding highlights the substantial impact of deuterium (B1214612) substitution on the reactivity of the hydrazine molecule.

Table 1: Kinetic Isotope Effect in Deuterated Hydrazine Compounds

| Compound/Derivative | System | Kinetic Isotope Effect (kH/kD) | Reference |

| Hydrazine vs. Deuterohydrazine | Catalytic Decomposition | 5.9 | iaea.org |

| Phenelzine (B1198762) vs. 1,1-dideuterated phenelzine | Monoamine Oxidase Metabolism | 3.1 | nih.gov |

This table illustrates the observed kinetic isotope effects for hydrazine and a hydrazine derivative, demonstrating the impact of deuteration on reaction rates.

Tracing Biochemical Pathways in Vivo and In Vitro Systems

This compound can be employed as a stable isotope tracer to map its metabolic journey through living organisms (in vivo) and in isolated cellular or subcellular systems (in vitro). When introduced into these systems, the deuterated compound follows the same biochemical pathways as its non-deuterated counterpart. However, due to its increased mass, it and its metabolites can be distinguished and quantified using mass spectrometry-based analytical techniques.

This approach allows researchers to:

Identify novel metabolites: By tracking the mass shift corresponding to the deuterium label, previously unknown metabolites of hydrazine can be identified.

Quantify metabolic flux: The rate at which this compound is converted into its various metabolites can be measured, providing a quantitative understanding of the activity of different metabolic pathways.

Elucidate reaction mechanisms: The presence or absence of a kinetic isotope effect can provide crucial information about the rate-limiting steps in enzymatic reactions involving hydrazine.

While specific studies utilizing this compound as a tracer were not prevalent in the reviewed literature, the principles of using stable isotope labeling for metabolic pathway elucidation are well-established. nih.gov The known metabolites of hydrazine, such as acetylhydrazine and diacetylhydrazine, could be readily traced using a deuterated precursor. researchgate.net

Drug Development and Pharmacokinetic Studies

The strategic incorporation of deuterium into drug molecules is a recognized strategy in pharmaceutical development to enhance their pharmacokinetic properties. This approach, often referred to as "deuterium switching," can lead to improved metabolic stability, reduced formation of toxic metabolites, and an extended duration of action. nih.gov

Assessment of Drug Metabolism and Clearance Rates

The rate at which a drug is metabolized and cleared from the body is a critical determinant of its efficacy and dosing regimen. Deuteration at a site of metabolic attack can significantly slow down this process. nih.gov For hydrazine-based drugs, which are known to be metabolized by enzymes such as cytochrome P450 and monoamine oxidase, deuteration could lead to a more favorable pharmacokinetic profile. nih.gov

The kinetic isotope effect resulting from the stronger N-D bond in this compound would be expected to reduce the rate of metabolic reactions involving the cleavage of this bond. This can translate to:

Lower clearance: A slower rate of metabolism generally leads to a lower rate of clearance from the body.

Increased half-life: The drug remains in the circulation for a longer period.

Enhanced bioavailability: A greater proportion of the administered dose reaches the systemic circulation.

These modifications can potentially lead to a reduced dosing frequency and improved patient compliance. nih.gov

Optimization of Lead Compounds via Strategic Deuteration

In the process of drug discovery, lead optimization involves modifying a promising compound to improve its drug-like properties. Strategic deuteration is a valuable tool in this process. nih.gov For a lead compound containing a hydrazine moiety that is susceptible to rapid metabolism, replacing the hydrogen atoms with deuterium to create a molecule analogous to this compound could be a viable optimization strategy.

The benefits of this approach include:

Improved Metabolic Stability: As discussed, deuteration can protect the molecule from rapid breakdown by metabolic enzymes.

Reduced Potential for Drug-Drug Interactions: By slowing down metabolism, particularly that mediated by polymorphic enzymes like cytochrome P450s, the potential for interactions with other co-administered drugs can be minimized. nih.gov

Altered Metabolite Profile: Deuteration can sometimes shift the metabolic pathway towards the formation of less toxic or more active metabolites. nih.gov

The decision to deuterate a lead compound is based on a thorough understanding of its metabolic pathways and the identification of metabolic "hotspots" that are amenable to modification through the kinetic isotope effect.

Biochemical Interactions and Influence on Cellular Processes

Hydrazine and its derivatives are known to exert a range of biochemical effects, primarily through their interaction with enzymes and their ability to induce oxidative stress. nih.gov The introduction of deuterium, as in this compound, can modulate these interactions and their downstream consequences on cellular processes.

The metabolism of hydrazine can lead to the formation of free radicals, which can damage cellular components and deplete antioxidant defenses, such as glutathione. The rate of formation of these radicals is dependent on the rate of hydrazine metabolism. Therefore, the slower metabolism of this compound, due to the kinetic isotope effect, could potentially lead to a reduced rate of free radical generation and, consequently, attenuated cellular toxicity.

Furthermore, hydrazine derivatives are known to be inhibitors of various enzymes, notably monoamine oxidase (MAO). nih.gov A study on the inhibition of MAO by the hydrazine derivative phenelzine and its deuterated analog revealed a significant deuterium isotope effect. While the initial reversible inhibition was not significantly affected, the irreversible inhibition was substantially potentiated by deuteration. nih.gov This suggests that deuteration can alter the mechanism and potency of enzyme inhibition. It is plausible that this compound would exhibit altered inhibitory activity against its target enzymes compared to its non-deuterated form.

Cellular processes that could be influenced by the deuteration of hydrazine include:

Enzyme kinetics: The rates of enzymatic reactions involving hydrazine as a substrate or inhibitor could be altered.

Oxidative stress pathways: The slower metabolism may lead to a reduction in the generation of reactive oxygen species.

Cell signaling: Changes in the levels of hydrazine and its metabolites could impact signaling pathways that are sensitive to redox state or the presence of specific metabolites.

DNA damage and repair: Hydrazine has been shown to induce DNA damage; the rate and extent of this damage could be influenced by deuteration. nih.gov

Environmental Fate and Degradation Mechanisms of Hydrazine D4 Monodeuterate

Chemical Degradation Pathways in Environmental Matrices

Hydrazine-d4 (B89299) monodeuterate, like its non-deuterated counterpart, is a reactive molecule susceptible to various degradation processes in the environment. Its fate is largely determined by chemical reactions in aqueous and soil matrices, with oxidation being the dominant degradation process cdc.gov. Factors such as pH, temperature, oxygen content, and the presence of metal ions significantly influence the rate of degradation who.int. In uncatalyzed aqueous solutions, hydrazines can be remarkably stable, with half-lives ranging from 10 to 14 days dtic.mil. However, in natural waters, degradation is typically much faster due to the presence of catalysts and organic matter researchgate.net.

The primary degradation pathway for hydrazine (B178648) in the presence of oxygen is autooxidation. This process involves a four-electron oxidation of hydrazine to produce nitrogen gas (N₂) and water dtic.milresearchgate.net. The reaction is generally slow in pure water but is significantly accelerated by catalysts, particularly metal ions like copper (II) dtic.milresearchgate.net.

The mechanism is believed to proceed through the formation of radical and ionic intermediates. The initial step, catalyzed by metal ions, involves the abstraction of a hydrogen (or in this case, deuterium) atom to form the deuterated hydrazyl radical (N₂D₃•).

Catalytic Autooxidation Pathway:

Initiation: N₂D₄ + Cu²⁺ → N₂D₃• + Cu⁺ + D⁺

Propagation/Oxidation: N₂D₄ + O₂ → N₂ + 2D₂O

| Intermediate Species | Role in Degradation |

| N₂D₃• (Deuterated hydrazyl radical) | Initial radical formed via D-abstraction. |

| Diazenes (N₂D₂) | Transient intermediates in the oxidation to N₂. |

| N₄D₆ | A proposed intermediate that decomposes, leading to the splitting of N-N bonds semanticscholar.org. |

This table outlines the key intermediates involved in the autooxidation of Hydrazine-d4.

Beyond autooxidation by dissolved oxygen, Hydrazine-d4 monodeuterate can be rapidly degraded by other powerful oxidizing agents present in the environment, particularly in the atmosphere. The primary agents responsible for the atmospheric degradation of hydrazines are ozone (O₃) and hydroxyl radicals (•OH) cdc.govnih.gov.

Reaction with Hydroxyl Radicals (•OH): The reaction with hydroxyl radicals is a major atmospheric fate process cdc.gov. Theoretical and experimental studies show that this reaction proceeds primarily through hydrogen (or deuterium) abstraction, forming a hydrazyl radical and water nih.gov. The rate constant for the reaction between hydrazine and •OH is high, leading to a short atmospheric lifetime nih.gov.

N₂D₄ + •OH → N₂D₃• + D₂O

Reaction with Ozone (O₃): The reaction with ozone is also a significant degradation pathway in the atmosphere cdc.gov. This reaction also leads to the formation of radicals and other products.

N₂D₄ + O₃ → N₂D₃• + •OD + O₂

These atmospheric reactions are typically much faster than degradation processes in water or soil, with half-lives potentially ranging from minutes to hours depending on oxidant concentrations cdc.govnih.gov.

| Oxidizing Agent | Typical Environmental Matrix | Primary Reaction Type | Significance |

| Dissolved Oxygen (O₂) | Aqueous Systems, Soil | Autooxidation | Dominant pathway in water, rate is catalyst-dependent cdc.govdtic.mil. |

| Hydroxyl Radical (•OH) | Atmosphere, Aqueous Systems | Deuterium (B1214612) Abstraction | Major and rapid degradation pathway in the atmosphere nih.gov. |

| Ozone (O₃) | Atmosphere, Water Treatment | Oxidation | Significant atmospheric degradation pathway cdc.gov. |

This table summarizes the reactions of Hydrazine-d4 with key environmental oxidants.

Investigation of Isotopic Effects on Transformation Product Formation

The substitution of hydrogen with deuterium can lead to a kinetic isotope effect (KIE), where the rate of a reaction involving the breaking of a C-H bond is slower than the corresponding C-D bond. In the degradation of this compound, any step that involves the cleavage of an N-D bond is expected to be slower than the equivalent N-H bond cleavage in non-deuterated hydrazine.

This effect would be most pronounced in the initial rate-determining steps of degradation, such as the deuterium abstraction by hydroxyl radicals or the metal-catalyzed abstraction in autooxidation dtic.milnih.gov. Consequently, this compound may exhibit slightly greater persistence in the environment compared to its non-deuterated analog under identical conditions.

Furthermore, the KIE could potentially alter the distribution of transformation products. If multiple degradation pathways exist with different rate-determining steps, a slower N-D bond cleavage could favor an alternative pathway that does not involve this step, or involves it to a lesser extent. For instance, in complex decomposition reactions, the specific isotopic composition of the resulting nitrogen and ammonia (B1221849) products could be influenced by the relative rates of N-D versus N-N bond scission in transient intermediates semanticscholar.org. However, detailed experimental studies specifically quantifying the KIE and its impact on product formation for this compound in environmental matrices are not widely available.

Deuterium as a Probe for Environmental Persistence Studies

The presence of deuterium in this compound makes it an excellent tracer for environmental fate and persistence studies. Stable isotopes like deuterium are used extensively as tracers in hydrology, agriculture, and environmental science to track the movement and transformation of substances without introducing radioactivity zeochem.comisotope.comswst.org.

By introducing this compound into a controlled environmental system (e.g., a soil column or aquatic microcosm), researchers can use sensitive analytical techniques like mass spectrometry to distinguish the labeled compound and its degradation products from any naturally occurring, non-deuterated counterparts.

Applications in Persistence Studies:

Tracking Movement: Deuterium labeling allows for the precise tracking of the compound's movement through different environmental compartments, such as leaching through soil profiles or transport in groundwater zeochem.comisotope.com.

Identifying Degradation Products: By analyzing the mass spectra of samples over time, it is possible to identify novel transformation products that retain the deuterium label, helping to elucidate the complete degradation pathway.

Quantifying Degradation Rates: The rate of disappearance of the deuterated parent compound provides a direct and unambiguous measure of its degradation rate, free from interference from background sources of non-labeled hydrazine.

The use of deuterium as a stable isotope tracer offers a powerful, environmentally safe method to gain detailed insights into the chemical and biological degradation processes affecting hydrazine-based compounds in the environment zeochem.comnih.gov.

Future Directions and Emerging Research Avenues for Hydrazine D4 Monodeuterate

Development of Novel and Sustainable Synthetic Methodologies for Deuterated Hydrazines

The synthesis of deuterated compounds, including deuterated hydrazines, is moving towards more sustainable and efficient methodologies. minarjournal.comresearchgate.net Traditional methods often involve multiple steps and the use of expensive deuterated reagents or solvents. mdpi.com Future research will likely focus on developing greener, more economical, and highly selective synthetic routes.

Key areas of development include:

Catalytic Hydrogen-Deuterium (H/D) Exchange: There is a significant push towards using transition metal and photoredox catalysis for direct H/D exchange. nih.govnih.gov These methods offer a more atom-economical approach by using readily available deuterium (B1214612) sources like deuterium oxide (D₂O). nih.govresolvemass.ca Research into novel catalysts, such as stable N-heterocyclic carbene (NHC) iron complexes, is expected to yield methods that operate under milder conditions and tolerate a wider range of functional groups. nih.gov

Microwave-Assisted and Solvent-Free Synthesis: Green chemistry principles are driving the adoption of techniques like microwave irradiation and solvent-free reaction conditions. minarjournal.comresearchgate.net These approaches can dramatically reduce reaction times, energy consumption, and the use of hazardous solvents, leading to higher purity products and a significantly lower environmental impact. researchgate.net

Flow Chemistry: The implementation of flow chemistry is anticipated to enable rapid, scalable, and cost-effective production of deuterated compounds. anr.fr This technology allows for precise control over reaction parameters, leading to improved yields and safety, which is crucial for meeting the growing demand for these molecules. anr.fr

These innovative synthetic strategies aim to make deuterated hydrazines more accessible for widespread use in research and industry.

Integration of Multi-Spectroscopic and Advanced Computational Methodologies for Comprehensive Analysis

A comprehensive understanding of Hydrazine-d4 (B89299) monodeuterate requires a synergistic approach, combining multiple analytical techniques with sophisticated computational modeling. While individual techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are powerful for identifying isotopically labeled compounds, their integration provides a more complete picture of molecular structure and dynamics. wikipedia.org

Future research will focus on:

Combined Spectroscopic Analysis: The integration of techniques such as NMR, MS, and Infrared (IR) spectroscopy allows for a multi-faceted characterization. researchgate.netspectrabase.com For instance, Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) has become a powerful tool for studying the conformational dynamics of proteins and other biomolecules. nih.gov Applying similar integrated approaches to smaller molecules like hydrazine-d4 will provide deeper insights into its behavior.

Advanced Computational Modeling: The development of computational methods has greatly accelerated research in isotope labeling chemistry. protheragen.ai Density Functional Theory (DFT) calculations and other computational tools can be used to predict and interpret IR and NMR spectra, elucidate reaction mechanisms, and understand isotopic effects. protheragen.aicoe.edunih.govresearchgate.net For example, computational software can help students link the differences in isotopes to structural vibrational modes, bridging the gap between theory and practice in spectral interpretation. coe.edu

Predictive Modeling: Future efforts will likely involve creating more accurate predictive models that combine experimental data with computational simulations. This could involve using molecular dynamics simulations alongside HDX data to characterize the structural flexibility and bias of molecules. chemrxiv.org Such models would be invaluable for designing new experiments and for predicting the properties and reactivity of novel deuterated compounds.

This integrated analytical approach will be crucial for fully characterizing Hydrazine-d4 monodeuterate and unlocking its potential in various applications.

Expansion of Applications in Emerging Technologies and Interdisciplinary Fields

The unique properties of deuterated compounds are driving their adoption in a growing number of high-tech and interdisciplinary fields. researchgate.netresearchgate.netdataintelo.com The substitution of hydrogen with deuterium can significantly alter a molecule's physical and chemical properties, leading to enhanced stability and unique spectroscopic signatures. resolvemass.caclearsynth.com

Emerging application areas for this compound and other deuterated hydrazines include:

Advanced Materials Science: Deuterated polymers are gaining attention for their enhanced thermal stability and other improved properties. resolvemass.cadataintelo.com Future applications could involve incorporating deuterated hydrazine (B178648) derivatives into high-performance polymers, optical fibers, or other advanced materials where isotopic purity and stability are critical.

Pharmaceutical Development: Deuteration is a key strategy in medicinal chemistry to improve the pharmacokinetic profiles of drugs by altering metabolic pathways (the "deuterium isotope effect"). simsonpharma.comnih.govpharmaffiliates.com While hydrazine itself has limited direct pharmaceutical use due to toxicity, its derivatives are important intermediates. hydrazine.comnih.gov Deuterated hydrazine derivatives could serve as building blocks for creating new drugs with improved metabolic stability, reduced toxicity, and longer half-lives. nih.gov

Metabolic and Environmental Tracing: Stable isotope labeling is a fundamental technique for tracking molecules through complex biological and environmental systems. wikipedia.orgclearsynth.comsimsonpharma.com this compound can serve as a valuable tracer in studies of nitrogen cycling, pollutant degradation, or in metabolic research to elucidate biochemical pathways. mdpi.comresearchgate.net

The versatility of deuterated compounds ensures that their applications will continue to expand as new technologies emerge.

Advanced Studies on Isotopic Fractionation, Exchange Dynamics, and Biological Recognition

The subtle differences between hydrogen and deuterium isotopes can have significant effects on reaction rates and molecular interactions. Future research on this compound will delve deeper into these phenomena to harness them for new scientific insights and applications.

Key research avenues include:

Isotopic Fractionation and Kinetic Isotope Effects (KIE): The C-D bond is stronger than the C-H bond, which often leads to a slower reaction rate when deuterium is substituted at a reaction site. mdpi.com Detailed studies of the KIE in reactions involving deuterated hydrazines can provide profound insights into reaction mechanisms. iaea.org For example, studying the catalytic decomposition of deuterohydrazine compared to hydrazine has helped elucidate the rate-limiting steps of the reaction. iaea.org

Hydrogen-Deuterium Exchange (H/D) Dynamics: H/D exchange reactions are fundamental processes in chemistry and biology. wikipedia.org Advanced techniques like HDX-MS can monitor the exchange of amide hydrogens in proteins with deuterium from a solvent, revealing information about protein structure, dynamics, and interactions. nih.govnih.gov Studying the exchange dynamics of the deuterium atoms in this compound in various chemical and biological environments can provide information about its stability, reactivity, and interactions with other molecules.

Biological Recognition and Interactions: The replacement of hydrogen with deuterium can alter non-covalent interactions, such as hydrogen bonding, which are critical for biological recognition. resolvemass.ca While often subtle, these changes can influence how a molecule binds to a receptor or is processed by an enzyme. Future research could explore how the deuteration of hydrazine-containing natural products or drugs affects their biological activity and interactions with target macromolecules. nih.gov

These advanced studies will provide a more fundamental understanding of the consequences of isotopic substitution, paving the way for novel applications in fields ranging from catalysis to molecular biology.

Q & A

Q. What are the recommended synthetic routes for preparing isotopically labeled Hydrazine-d4 monodeuterate, and how do reaction conditions differ from non-deuterated hydrazine?

this compound is synthesized via isotopic exchange or deuterated precursor methods. For example, reacting deuterated ammonia (ND3) with hydrogen peroxide (H2O2) in the presence of ketones (e.g., methyl ethyl ketone) under controlled conditions can yield deuterated hydrazine derivatives . Key considerations include:

- Use of deuterium oxide (D2O) as a solvent to minimize proton exchange.

- Optimization of reaction temperature and pH to enhance isotopic incorporation.

- Purification via vacuum distillation or ion-exchange chromatography to remove non-deuterated impurities .

Q. What analytical techniques are most effective for characterizing this compound purity and isotopic enrichment?

- Nuclear Magnetic Resonance (NMR): ¹H NMR can confirm deuterium incorporation by observing reduced proton signals. ²H NMR provides direct quantification of isotopic enrichment .